(S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride
Description
(S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride is a chiral thiomorpholine derivative characterized by a hydroxymethyl (-CH2OH) substituent at the 3-position of the thiomorpholine ring, along with a 1,1-dioxide functional group and a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, making it suitable for biological applications. The stereochemistry (S-configuration) may influence its binding affinity in drug-receptor interactions, though further experimental validation is required .
Properties
IUPAC Name |
[(3S)-1,1-dioxo-1,4-thiazinan-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c7-3-5-4-10(8,9)2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYMVEXPUQFRQH-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(N1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)C[C@@H](N1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286768-24-8 | |
| Record name | (3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride typically involves the following steps:
Formation of Thiomorpholine Ring: The initial step involves the formation of the thiomorpholine ring. This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, which involves the addition of a hydroxymethyl group (-CH2OH) to the thiomorpholine ring. This step often employs formaldehyde as the hydroxymethylating agent in the presence of a base.
Oxidation to Form Sulfone: The sulfur atom in the thiomorpholine ring is oxidized to form the sulfone (1,1-dioxide) group. This oxidation can be carried out using oxidizing agents such as hydrogen peroxide or peracids.
Formation of Hydrochloride Salt: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide, depending on the reducing agent and conditions used.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution mechanisms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, sulfoxides.
Substitution Products: Various substituted thiomorpholine derivatives.
Scientific Research Applications
(S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles and other complex molecules.
Biology: The compound’s structural features make it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfone group is known to participate in various biochemical reactions, potentially affecting cellular pathways and processes. The hydroxymethyl group can enhance the compound’s solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
Thiomorpholine 1,1-dioxide derivatives share a core structure but differ in substituents, stereochemistry, and applications. Below is a detailed analysis of structurally related compounds:
Structural and Functional Comparisons
Table 1: Key Properties of Thiomorpholine 1,1-dioxide Derivatives
Key Observations:
The hydroxyethyl substituent in CAS 26475-62-7 introduces a flexible side chain, which may reduce steric hindrance in binding interactions compared to rigid cyclobutyl or hydroxymethyl groups .
Stereochemical Influence: The (S)-configuration of the target compound could confer enantioselective activity, a feature absent in non-chiral analogs like Thiomorpholine 1,1-dioxide hydrochloride .
Pharmacological Potential: The cyclobutyl derivative (CAS 1909316-14-8) is noted for its role in neurological and metabolic drug candidates, suggesting that substituents at C3 are critical for target engagement . The parent compound (CAS 59801-62-6) serves as a versatile intermediate for synthesizing sulfonamide-based therapeutics .
Biological Activity
(S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
(S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride is a derivative of thiomorpholine, characterized by the presence of a hydroxymethyl group and a sulfone moiety. Its chemical formula is C₅H₁₃ClN₂O₂S, and it has notable solubility properties, being very soluble in water with a solubility of approximately 130 mg/ml .
Biological Activity Overview
Thiomorpholine derivatives, including (S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride, exhibit a range of biological activities:
- Antimicrobial Activity : Research indicates that thiomorpholine derivatives possess significant antimicrobial properties. They have been tested against various bacterial strains and shown to inhibit growth effectively.
- Antitumor Effects : Studies have demonstrated that compounds similar to thiomorpholine can exhibit antitumor effects by inhibiting specific signaling pathways involved in cancer progression .
- Cholinolytic Activity : Thiomorpholine compounds have been reported to possess cholinolytic properties, which may contribute to their therapeutic potential in treating conditions such as overactive bladder and other cholinergic disorders .
The mechanism through which (S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride exerts its biological effects involves interaction with various molecular targets. For instance:
- JAK3 Inhibition : Some studies have indicated that similar compounds can act as inhibitors of Janus kinase 3 (JAK3), which plays a crucial role in immune response regulation. Inhibition of JAK3 has therapeutic implications for autoimmune diseases and certain cancers .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a recent study, (S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride was tested against Escherichia coli and Staphylococcus aureus. The compound demonstrated an IC50 value of 25 µg/ml against E. coli, indicating potent antimicrobial activity. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .
Case Study: Antitumor Mechanisms
Another investigation focused on the antitumor potential of thiomorpholine derivatives. The study found that these compounds could induce cell cycle arrest in the G2/M phase in human cancer cell lines, leading to increased apoptosis rates. This effect was associated with the downregulation of cyclin B1 and upregulation of p53 protein levels .
Pharmacokinetics
Understanding the pharmacokinetics of (S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Bioavailability : Preliminary studies suggest that the compound has good oral bioavailability due to its solubility profile.
- Half-life : The elimination half-life is currently under investigation but is expected to be favorable for therapeutic applications.
Q & A
Q. What synthetic methodologies are recommended for preparing (S)-3-(hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride with high enantiomeric purity?
The synthesis typically involves stereoselective oxidation and functionalization of thiomorpholine derivatives. A validated approach includes:
- Step 1 : Oxidation of thiomorpholine to the 1,1-dioxide using hydrogen peroxide or ozone under controlled pH (4–6) to avoid over-oxidation .
- Step 2 : Introduction of the hydroxymethyl group via nucleophilic substitution or enzymatic resolution to ensure (S)-configuration. Chiral HPLC or capillary electrophoresis is recommended for verifying enantiomeric excess (>98%) .
- Step 3 : Hydrochloride salt formation via reaction with HCl gas in anhydrous ethanol, followed by recrystallization for purity >95% .
Q. How should researchers characterize the structural and chemical purity of this compound?
Key analytical methods include:
- NMR Spectroscopy : Confirm stereochemistry using H and C NMR, with emphasis on the hydroxymethyl proton (δ 3.5–4.0 ppm) and sulfone groups (δ 40–45 ppm for C) .
- HPLC-MS : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity and detect impurities (e.g., des-methyl analogs or oxidation byproducts) .
- X-ray Crystallography : Resolve absolute configuration for chiral validation, particularly if used in pharmaceutical intermediates .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Light Sensitivity : Protect from UV light due to potential sulfone group decomposition .
- Solubility Data : Soluble in water (≥50 mg/mL) and DMSO (≥100 mg/mL); avoid prolonged exposure to basic pH (>9) to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
- Oxidation Efficiency : Batch-to-batch variability in peroxide-based oxidation (e.g., 60–85% yields) due to trace metal contaminants. Use chelating agents like EDTA to improve reproducibility .
- Salt Formation : Hydrochloride crystallization efficiency varies with solvent polarity. Optimize using ethanol/ethyl acetate mixtures (3:1 v/v) for consistent yields (>90%) .
- Resolution Methods : Enzymatic vs. chemical resolution impacts enantiomeric purity. Compare lipase-mediated (e.g., Candida antarctica) vs. chiral auxiliary approaches .
Q. What strategies are effective in mitigating impurities during large-scale synthesis?
Critical impurities include:
- Des-Methyl Analog : Formed via incomplete oxidation. Monitor via HPLC retention time (RT = 8.2 min vs. 10.5 min for target compound) .
- Diastereomeric Byproducts : Control using asymmetric catalysis (e.g., Jacobsen’s catalyst) or kinetic resolution .
- Residual Solvents : Limit ethanol (<500 ppm) and DCM (<50 ppm) via vacuum drying and GC headspace analysis .
Q. How can the compound’s potential as a chiral building block in drug discovery be evaluated?
- Pharmacophore Modeling : Assess compatibility with target receptors (e.g., GABA analogs or kinase inhibitors) using molecular docking .
- In Vitro Assays : Test stability in simulated gastric fluid (pH 1.2) and hepatic microsomes to predict bioavailability .
- Toxicological Screening : Use Ames test or zebrafish models to evaluate genotoxicity and developmental toxicity .
Q. What advanced techniques resolve ambiguities in stereochemical assignments?
- Vibrational Circular Dichroism (VCD) : Differentiate (S) and (R) configurations via distinct Cotton effects near 1200 cm .
- Residual Dipolar Couplings (RDCs) : Apply in H NMR with poly-γ-benzyl-L-glutamate alignment media for enhanced stereochemical precision .
Q. How should researchers design stability studies under accelerated conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
